molecular formula C8H15NO2S B1399705 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide CAS No. 1342704-43-1

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide

Cat. No.: B1399705
CAS No.: 1342704-43-1
M. Wt: 189.28 g/mol
InChI Key: FVUDNBMDLDEMNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various applications. Companies like ChemScene provide this compound either in-stock or through backordered bulk manufacturing, sourcing, and procurement .

Chemical Reactions Analysis

Types of Reactions

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s rigid spiro structure allows it to fit into enzyme active sites and inhibit their activity. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Similar in structure but contains an oxygen atom instead of sulfur.

    1-Thia-4-azaspiro[4.5]decane: Contains a different arrangement of the sulfur and nitrogen atoms.

    2,8-diazaspiro[4.5]decane: Contains two nitrogen atoms in the spiro structure.

Uniqueness

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2λ6-thia-8-azaspiro[4.5]decane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)6-3-8(7-12)1-4-9-5-2-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUDNBMDLDEMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide
Reactant of Route 2
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide
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2-Thia-8-azaspiro[4.5]decane 2,2-dioxide
Reactant of Route 4
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide
Reactant of Route 5
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide
Reactant of Route 6
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide

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